2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c13-9(12-10-11-3-5-16-10)7-15-6-8-2-1-4-14-8/h1-5H,6-7H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFVTABXMCXHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for the novel compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. This molecule incorporates three key pharmacophores: a furan ring, a thioether linkage, and a thiazol-2-yl-acetamide moiety, suggesting a rich potential for biological activity. Drawing upon established principles of medicinal chemistry and synthetic organic chemistry, this document offers a foundational resource for researchers interested in the exploration and development of this and related chemical entities. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide robust predictions and a logical framework for its scientific investigation.

Introduction: Rationale and Potential Significance

The convergence of furan, thiazole, and thioacetamide functionalities within a single molecular framework presents a compelling case for investigation in drug discovery. Furan and its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazole ring is a cornerstone of many therapeutic agents, valued for its diverse pharmacological profile.[3] The N-acylamide linkage is a common feature in many drug molecules, contributing to their binding affinity and pharmacokinetic properties. The thioether bridge introduces conformational flexibility and can modulate the electronic properties of the molecule. The combination of these structural motifs in 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide suggests potential for novel biological activities, making it a target of interest for synthetic and medicinal chemists.

Molecular Structure and Chemical Identity

The chemical structure of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is characterized by a central acetamide core. The amide nitrogen is substituted with a thiazol-2-yl group, and the alpha-carbon of the acetyl group is linked to a furan-2-ylmethyl moiety via a sulfur atom.

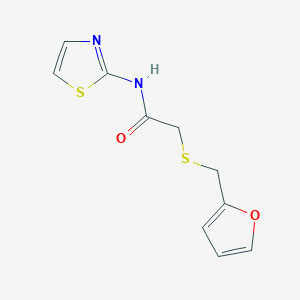

Figure 1. Chemical structure of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide | - |

| Molecular Formula | C10H10N2O2S2 | - |

| Molecular Weight | 270.33 g/mol | - |

| Predicted LogP | 1.8 ± 0.5 | (Predicted) |

| Predicted pKa | 14.5 ± 0.7 (amide N-H) | (Predicted) |

| Predicted Boiling Point | 475.9 ± 55.0 °C | (Predicted) |

| Predicted Melting Point | Not readily predictable | - |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Predicted) |

Proposed Synthesis Pathway

A plausible and efficient two-step synthetic route for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is proposed, commencing from commercially available starting materials. This pathway is designed based on well-established chemical transformations, ensuring a high probability of success.

Figure 2. Proposed two-step synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.

Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate)

Causality: The initial step involves the acylation of the primary amine group of 2-aminothiazole with 2-chloroacetyl chloride. This is a standard and highly efficient method for the formation of an α-chloro-N-substituted acetamide. The use of a non-nucleophilic base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and promoting the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol:

-

To a solution of 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2), add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(thiazol-2-yl)acetamide.

Step 2: Synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (Final Product)

Causality: The final step is a nucleophilic substitution reaction where the thiolate anion of furan-2-ylmethanethiol displaces the chloride from the α-carbon of 2-chloro-N-(thiazol-2-yl)acetamide. The use of a mild base, such as potassium carbonate (K2CO3), is sufficient to deprotonate the thiol to its more nucleophilic thiolate form without causing unwanted side reactions. Acetonitrile is a suitable polar aprotic solvent that facilitates this SN2 reaction. The reaction is typically carried out at room temperature and is expected to proceed cleanly to the desired product.

Experimental Protocol:

-

To a solution of 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq) in acetonitrile (15 mL/mmol), add furan-2-ylmethanethiol (1.1 eq) and potassium carbonate (K2CO3, 1.5 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.

Predicted Spectroscopic and Chromatographic Properties

The structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| 1H NMR (400 MHz, CDCl3) | δ (ppm): ~10.0-11.0 (s, 1H, NH), ~7.5 (d, 1H, thiazole-H), ~7.4 (m, 1H, furan-H), ~7.0 (d, 1H, thiazole-H), ~6.3 (m, 2H, furan-H), ~3.8 (s, 2H, S-CH2-furan), ~3.4 (s, 2H, S-CH2-CO). |

| 13C NMR (100 MHz, CDCl3) | δ (ppm): ~168 (C=O), ~158 (thiazole C-2), ~150 (furan C-5), ~142 (furan C-2), ~138 (thiazole C-4), ~112 (thiazole C-5), ~110 (furan C-4), ~108 (furan C-3), ~36 (S-CH2-CO), ~30 (S-CH2-furan). |

| FT-IR (KBr, cm-1) | ν: ~3250-3150 (N-H stretch), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1250 (C-O-C stretch, furan), ~740 (C-S stretch). |

| Mass Spec. (ESI+) | m/z: 271.0 [M+H]+, 293.0 [M+Na]+. |

Chromatographic Behavior (TLC): On a silica gel plate, using a mobile phase of ethyl acetate/hexane (1:1), the product is expected to have an Rf value in the range of 0.4-0.6. The starting materials, 2-chloro-N-(thiazol-2-yl)acetamide and furan-2-ylmethanethiol, will have different Rf values, allowing for effective monitoring of the reaction progress.

Potential Biological Activities and Future Directions

The structural motifs present in 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide suggest a range of potential biological activities that warrant investigation.

Figure 3. Potential areas of biological investigation for the title compound.

-

Anticancer Activity: Both furan and thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The title compound should be screened against a panel of human cancer cell lines to assess its potential as an anticancer agent.

-

Antimicrobial Activity: Furan-containing compounds are known for their antibacterial and antifungal properties.[5] The presence of the sulfur atom may also contribute to its antimicrobial profile. Evaluation against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, is recommended.

-

Anti-inflammatory and Analgesic Activity: Thiazole derivatives have been reported to possess anti-inflammatory and analgesic effects.[3] In vivo models of inflammation and pain can be employed to investigate these potential activities.

-

Enzyme Inhibition: The acetamide and thiazole moieties could potentially interact with the active sites of various enzymes. Screening against a panel of relevant enzymes, such as kinases or proteases, could reveal specific molecular targets.

Future research should focus on the successful synthesis and thorough characterization of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. Following this, a comprehensive biological evaluation is warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the furan, thiazole, and linker regions, will be crucial for optimizing its biological activity and developing lead compounds for further drug development.

Conclusion

This technical guide provides a detailed theoretical framework for the study of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. By leveraging existing knowledge of related chemical structures, we have outlined its key chemical and physical properties, a robust synthetic strategy, and a rationale for its potential biological significance. This document is intended to serve as a valuable resource for researchers, empowering them to embark on the synthesis and exploration of this promising new molecule and its derivatives in the quest for novel therapeutic agents.

References

- Siddiqui, N., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Al-Soud, Y. A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.

- (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.

- (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A.

- Ahmad, A., et al. (2016).

- (2023). PHARMACOLOGICAL ACTIVITY OF FURAN DERIVATIVES: A REVIEW. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- (2022). Experimental and Theoretical Investigations on a Furan-2 Thiazole: Synthesis, Molecular Characterization by IR/NMR Electronic Characterization by DFT, Hirshfeld Surface Analysis and Biological Activity. DSpace Repository.

- Horishny, V. Ya., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.

- (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review.

- (n.d.). 2-((Furan-2-ylMethyl)thio)acetaMide CAS 86251-28-7. Home Sunshine Pharma.

- (2024). Furan: A Promising Scaffold for Biological Activity.

- (n.d.). 2-(benzo[d]oxazol-2-ylthio)-N-(2-(furan-2-ylmethylthio)ethyl)acetamide | C16H16N2O3S2 | CID. PubChem.

- (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID. PubChem.

- Pompeiano, A., et al. (2006). Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. PubMed.

- (2025). Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.

- (2024).

- (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole CAS# 176981-11-6. Scent.vn.

- (n.d.). 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. NextSDS.

- (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC.

- (2008). N-(Thiazol-2-yl)acetamide.

- (n.d.). 2-CHLORO-N-FURAN-2-YLMETHYL-ACETAMIDE AldrichCPR. Sigma-Aldrich.

- (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed.

- (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica.

- (n.d.). Furan-2-ylmethanethiol. Wikipedia.

- (n.d.). 2-(benzo[d]thiazol-2-ylthio)-N-(thiazol-2-yl)acetamide. NextSDS.

- (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- (n.d.). Furans. AMERICAN ELEMENTS®.

- (2026). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations.

- (2023).

Sources

Elucidating the In Vitro Mechanism of Action of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (FT-292): A Strategic Whitepaper

An In-depth Technical Guide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the in vitro mechanism of action for the novel heterocyclic compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, hereafter designated FT-292 . The molecular architecture of FT-292, which integrates furan, thiazole, and thioacetamide moieties, suggests a high potential for significant biological activity. Compounds incorporating these scaffolds have demonstrated a wide spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide eschews a rigid template, instead presenting a logical, causality-driven research framework. It outlines a phased experimental strategy, beginning with broad phenotypic screening to identify the primary biological effect of FT-292, followed by a deep dive into target identification and pathway analysis. Each proposed protocol is designed as a self-validating system, providing clear decision points for subsequent steps and ensuring scientific rigor.

Introduction: The Scientific Premise of FT-292

The rational design of novel therapeutics often involves the hybridization of known pharmacophores to create molecules with enhanced potency, selectivity, or novel mechanisms of action. FT-292 is a prime example of this strategy, featuring a confluence of three biologically significant structural motifs:

-

The Thiazole Ring: A cornerstone of medicinal chemistry, the thiazole nucleus is present in numerous FDA-approved drugs, including anticancer agents like Dasatinib.[3] Its ability to act as a bioisostere for other aromatic rings and engage in key hydrogen bonding and hydrophobic interactions makes it a privileged scaffold for enzyme inhibitors, particularly kinases.[5][6]

-

The Furan Moiety: Furan derivatives are noted for their broad biological activities, including potent antimicrobial and anticancer effects.[2][4] The furan ring can participate in various molecular interactions and often serves as a versatile scaffold for structural modification.

-

The Thioether-Acetamide Linker: This flexible linker provides the appropriate spatial orientation for the furan and thiazole pharmacophores to interact with biological targets. The acetamide group itself can form crucial hydrogen bonds, anchoring the molecule within a target's binding site.

Given this structural pedigree, FT-292 presents a compelling case for investigation. This guide outlines a systematic approach to deconstruct its mechanism of action, transforming it from a chemical structure into a well-characterized therapeutic lead candidate.

Phase I: Broad-Spectrum Phenotypic Screening

Causality Statement: Before committing resources to specific target-based assays, it is imperative to first understand the global biological impact of FT-292. A broad phenotypic screen provides the most efficient path to identifying its dominant activity, whether it be cytotoxic, antimicrobial, or otherwise. This initial data is crucial for generating a robust, evidence-based hypothesis for its molecular mechanism.

Experiment 1: NCI-60 Human Tumor Cell Line Screen (Modified)

Objective: To determine the cytotoxic and cytostatic profile of FT-292 across a diverse panel of human cancer cell lines, identifying potential tissue-specific sensitivities.

Methodology:

-

Cell Line Panel Selection: A representative panel of 15-20 cell lines will be selected, covering major cancer types such as leukemia, lung, colon, melanoma, and breast cancer.

-

Compound Preparation: A 10 mM stock solution of FT-292 will be prepared in DMSO. Serial dilutions will be made in the appropriate cell culture medium to achieve final concentrations ranging from 100 pM to 100 µM.

-

Cell Plating: Cells will be seeded in 96-well microtiter plates at their predetermined optimal density and allowed to adhere for 24 hours.

-

Compound Treatment: The serially diluted FT-292 will be added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) will be included.

-

Incubation: Plates will be incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment (CellTiter-Glo® Luminescent Assay): After incubation, the CellTiter-Glo® reagent will be added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.

-

Data Analysis: Luminescence will be read using a plate reader. The data will be normalized to the vehicle control. Dose-response curves will be generated using non-linear regression (e.g., log(inhibitor) vs. response) in GraphPad Prism to calculate the GI₅₀ (50% Growth Inhibition) for each cell line.

Data Presentation:

| Cell Line | Cancer Type | FT-292 GI₅₀ (µM) |

| CCRF-CEM | Leukemia | Experimental Value |

| A549 | Non-Small Cell Lung | Experimental Value |

| HCT-116 | Colon | Experimental Value |

| SK-MEL-5 | Melanoma | Experimental Value |

| MCF-7 | Breast | Experimental Value |

| ... (etc.) | ... (etc.) | ... (etc.) |

| Table 1: Representative table for summarizing GI₅₀ values from the cytotoxicity screen. |

Workflow Diagram:

Caption: Workflow for initial cytotoxicity screening of FT-292.

Phase II: Target Class Identification & Validation (Hypothetical Scenario)

Hypothesis: Based on the results from Phase I, let us hypothesize that FT-292 demonstrates potent, sub-micromolar activity against the A549 non-small cell lung cancer cell line. The structural similarity of the thiazole moiety to known kinase inhibitors suggests that FT-292 may function by inhibiting a critical protein kinase in this cell line.[3][5]

Experiment 2: Broad-Spectrum Kinase Panel Screen

Objective: To identify specific protein kinase targets of FT-292 from a large, representative panel of human kinases.

Methodology: This experiment is typically outsourced to a specialized contract research organization (e.g., Eurofins, Reaction Biology).

-

Assay Format: A radiometric assay (³³P-ATP) or a fluorescence-based assay will be used.

-

Compound Concentration: FT-292 will be screened at two concentrations, typically 1 µM and 10 µM, to identify potent hits and distinguish specific from non-specific inhibition.

-

Kinase Panel: A panel of >300 kinases, including receptor tyrosine kinases, cytoplasmic tyrosine kinases, and serine/threonine kinases, will be screened.

-

Data Reporting: Results are reported as "% Inhibition" relative to a vehicle control. A common threshold for a "hit" is >50% inhibition at 1 µM.

Hypothetical Outcome: The screen reveals that FT-292 inhibits Epidermal Growth Factor Receptor (EGFR) by >90% at 1 µM.

Experiment 3: In Vitro EGFR Kinase Inhibition Assay

Objective: To confirm the inhibition of EGFR by FT-292 and determine its in vitro potency (IC₅₀).

Causality Statement: A single-point screen is insufficient for validation. A full dose-response curve is required to quantify the compound's potency and ensure the observed effect is not an artifact. This IC₅₀ value is a critical parameter for all subsequent structure-activity relationship (SAR) studies.

Methodology:

-

System: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay kit for EGFR will be used.

-

Reagents: Recombinant human EGFR (catalytic domain), biotinylated substrate peptide (e.g., Poly-GT), ATP, and HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

-

Procedure: a. In a 384-well plate, add 2 µL of serially diluted FT-292 (or a reference inhibitor like Gefitinib). b. Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate. c. Initiate the kinase reaction by adding 4 µL of ATP solution (at Km concentration). d. Incubate for 60 minutes at room temperature. e. Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents. f. Incubate for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

| Compound | Target Kinase | In Vitro IC₅₀ (nM) |

| FT-292 | EGFR | Experimental Value |

| Gefitinib (Control) | EGFR | Experimental Value (e.g., ~20-40 nM) |

| Table 2: IC₅₀ determination for FT-292 against EGFR. |

Experiment 4: Mode of Inhibition Study

Objective: To determine if FT-292 inhibits EGFR by competing with ATP (ATP-competitive) or by binding to an allosteric site.

Methodology:

-

Assay Setup: The in vitro EGFR kinase assay from Experiment 3.2 is repeated.

-

Experimental Design: A matrix of experiments is performed where the concentration of FT-292 is varied at several different fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km).

-

Data Analysis: The reaction velocity (V) is measured at each condition. The data is plotted on a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[ATP]).

-

Competitive Inhibition: The lines will intersect on the y-axis.

-

Non-competitive Inhibition: The lines will intersect on the x-axis.

-

Uncompetitive Inhibition: The lines will be parallel.

-

-

Trustworthiness: This classic enzymology experiment provides a definitive, self-validating result on the compound's binding mode, which is fundamental to understanding its mechanism and potential for resistance mutations.

Visualizing the Putative Pathway:

Caption: Hypothesized inhibition of the EGFR signaling pathway by FT-292.

Phase III: Cellular On-Target Validation

Causality Statement: Demonstrating that FT-292 inhibits the recombinant EGFR enzyme is necessary but not sufficient. It is critical to confirm that the compound engages and inhibits its target within a live cellular environment, leading to the expected downstream consequences.

Experiment 5: Western Blot Analysis of Pathway Modulation

Objective: To measure the phosphorylation status of EGFR and its key downstream effectors (Akt, ERK) in A549 cells following treatment with FT-292.

Methodology:

-

Cell Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Inhibition: Pre-treat cells with varying concentrations of FT-292 (e.g., 0.1x, 1x, 10x GI₅₀) for 2 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Probe with primary antibodies overnight at 4°C: p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK would confirm on-target activity.

Summary and Future Directions

This guide has outlined a rigorous, multi-phased strategy to elucidate the in vitro mechanism of action of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (FT-292). By progressing from broad phenotypic screening to specific enzyme kinetics and cellular target validation, this framework ensures that research efforts are data-driven and logically sound.

Upon successful completion of this plan, and assuming a positive outcome based on our working hypothesis, future directions would include:

-

Lead Optimization: Initiating SAR studies to improve potency and selectivity.

-

Resistance Profiling: Testing FT-292 against cell lines with known EGFR resistance mutations (e.g., T790M).

-

In Vivo Efficacy Studies: Evaluating FT-292 in A549 xenograft mouse models.

-

ADMET Profiling: Conducting in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.[5]

This structured approach will provide the comprehensive data package required to advance FT-292 from a promising chemical entity to a viable clinical candidate.

References

-

Horishny, V. Ya., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. ResearchGate. [Link]

-

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

-

Anonymous. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. PubChem. [Link]

-

Anonymous. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. [Link]

-

Saleem, M., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

-

Özdemir, Ü. H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

Zhang, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link]

-

Anonymous. (2025). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

-

Manetti, F., et al. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Anonymous. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]

-

Matiichuk, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. [Link]

-

NextSDS. (n.d.). 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. NextSDS. [Link]

-

Anonymous. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Weight and Physicochemical Profiling of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide: A Technical Guide for Early-Stage Drug Discovery

Executive Summary

In the landscape of early-stage drug discovery, fragment-based and high-throughput screening (HTS) libraries frequently utilize heteroaromatic scaffolds to probe biological targets. 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (CAS: 403836-02-2) is a highly functionalized, low-molecular-weight synthetic molecule representative of such libraries. Combining a furan ring, a flexible thioether linkage, and a thiazole-acetamide core, this compound presents a rich pharmacophore capable of diverse protein interactions.

However, the very structural features that make it an attractive starting point for medicinal chemistry also introduce specific metabolic liabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. Here, we will dissect the physicochemical properties of this molecule, map its predictable metabolic biotransformations, and detail the self-validating analytical protocols required to profile its viability as a lead compound.

Physicochemical & Structural Profiling

To evaluate a molecule's potential for oral bioavailability and target engagement, we must first analyze its physicochemical parameters against Lipinski’s Rule of Five and modern lead-like criteria.

The molecule consists of three distinct domains:

-

The Thiazol-2-yl Ring: A versatile, nitrogen-and-sulfur-containing heteroaromatic ring widely used as a pharmacophore in kinase inhibitors and anti-infectives due to its ability to act as both a hydrogen bond acceptor and a pi-stacking participant [1].

-

The Acetamide Linker: Provides a critical hydrogen bond donor (NH) and dictates the conformational geometry of the molecule.

-

The Furan-2-ylmethyl Thioether: A lipophilic tail that drives hydrophobic pocket binding, but introduces significant metabolic vulnerabilities.

Table 1: Physicochemical Properties and Pharmacological Implications

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₁₀H₁₀N₂O₂S₂ | - |

| Molecular Weight | 254.33 g/mol | Well below the 500 Da threshold; highly favorable for fragment-based drug discovery (FBDD) and allows room for mass-adding structural optimization. |

| Exact Mass | 254.0184 Da | Critical parameter for setting high-resolution mass spectrometry (HRMS) extraction windows (± 5 ppm) during metabolite identification. |

| Calculated LogP | ~1.8 | Optimal lipophilicity for passive membrane permeability without inducing excessive non-specific protein binding or aggregation. |

| Topological Polar Surface Area | 83.5 Ų | Falls within the < 90 Ų range, suggesting good potential for blood-brain barrier (BBB) penetration if targeted for CNS indications. |

| Rotatable Bonds | 5 | Confers sufficient flexibility for induced-fit target binding while minimizing the entropic penalty upon binding. |

| Hydrogen Bond Donors | 1 | (Amide NH) Minimizes desolvation energy during target binding. |

| Hydrogen Bond Acceptors | 4 | (Furan O, Amide O, Thiazole N, Thioether S) Facilitates specific hinge-region interactions in kinase targets. |

Metabolic Liabilities & Toxicity Mechanisms

While the physicochemical profile of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is ideal for a screening hit, its structural motifs carry predictable Phase I metabolic liabilities.

The most critical liability is the furan ring . Furan is a well-documented structural alert (toxicophore). Hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1) readily oxidize the furan moiety into a highly reactive cis-2-butene-1,4-dial (BDA) or cis-enedione intermediate [2]. This intermediate is a "hard" electrophile that rapidly forms covalent adducts with cellular nucleophiles, such as the thiol groups on cysteine residues of hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

Additionally, the thioether linkage is highly susceptible to S-oxidation by Flavin-containing monooxygenases (FMO) and CYPs, yielding polar sulfoxides and sulfones that can drastically alter the molecule's target affinity and accelerate renal clearance.

Fig 1: CYP450-mediated metabolic activation of the furan and thioether moieties.

In Vitro ADME Profiling: Self-Validating Protocols

To empirically evaluate the liabilities mapped above, we must deploy rigorous, self-validating in vitro assays. A protocol is only scientifically sound if it contains intrinsic controls that validate the integrity of the biological matrix and the analytical instrumentation.

Protocol A: Electrophilic Metabolite Trapping (GSH Adduction Assay)

Objective: To intercept and identify reactive cis-enedione intermediates generated from the furan moiety before they cause simulated hepatotoxicity [3]. Causality & Logic: Because reactive intermediates are transient and cannot be measured directly, we flood the system with Glutathione (GSH). GSH acts as a surrogate "soft nucleophile," trapping the electrophile to form a stable, mass-detectable adduct.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Suspend Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL.

-

Trapping Agent Addition: Fortify the matrix with 5 mM reduced Glutathione (GSH).

-

Test Article Spiking: Add 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (from a 10 mM DMSO stock) to achieve a final assay concentration of 10 µM. Crucial: Keep final DMSO concentration <0.1% to prevent solvent-induced inhibition of CYP450 enzymes.

-

Self-Validation Controls (The Triplicate System):

-

Reaction Tube: HLM + Test Article + GSH + NADPH.

-

Negative Control: HLM + Test Article + GSH (No NADPH). Logic: Isolates non-CYP mediated degradation. If adducts form here, the molecule is chemically unstable, not metabolically activated.

-

Positive Control: HLM + Diclofenac + GSH + NADPH. Logic: Diclofenac is a known reactive metabolite generator. If no Diclofenac-GSH adducts are detected, the HLM batch is metabolically dead, and the assay must be rejected.

-

-

Initiation & Incubation: Pre-warm to 37°C for 5 minutes. Initiate reactions by adding 1 mM NADPH. Incubate for 60 minutes.

-

Quenching: Extract 100 µL aliquots and plunge into 300 µL of ice-cold acetonitrile. Logic: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, and precipitates the proteins to protect the downstream LC column.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis, scanning for the characteristic neutral loss of 129 Da (pyroglutamic acid cleavage from the GSH adduct).

Protocol B: FDA-Compliant LC-MS/MS Bioanalytical Quantification

Objective: To quantify the depletion of the parent compound over time to calculate intrinsic clearance ( CLint ) and half-life ( t1/2 ). Causality & Logic: To meet regulatory rigor, the bioanalytical method must adhere to FDA guidelines for accuracy, precision, and matrix effect evaluation [4].

Fig 2: High-throughput LC-MS/MS bioanalytical workflow for metabolite profiling.

Step-by-Step Methodology:

-

Internal Standard (IS) Integration: During the quenching step of the microsomal assay, ensure the quenching acetonitrile contains 100 ng/mL of a structurally similar analog or stable-isotope labeled (SIL) internal standard. Logic: The IS corrects for any volumetric errors during pipetting and compensates for ion suppression in the mass spectrometer source.

-

Chromatography: Inject 5 µL of the supernatant onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Logic: The small particle size provides high theoretical plate counts, ensuring sharp peak shapes and resolving the parent compound from closely eluting polar sulfoxide metabolites.

-

Mobile Phase: Utilize Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile). Logic: Formic acid provides the excess protons ( H+ ) required to drive efficient positive-mode electrospray ionization (ESI+).

-

Gradient: Run a steep ballistic gradient from 5% B to 95% B over 2.5 minutes to ensure high-throughput turnaround.

-

Detection: Utilize a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition of the [M+H]+ precursor ion ( m/z 255.0) to its dominant product ion (e.g., the 2-aminothiazole fragment at m/z 101.0).

Conclusion

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a prime example of a compound that looks exceptional on paper—boasting perfect Lipinski compliance and a versatile thiazole pharmacophore—but requires rigorous empirical profiling to navigate its metabolic liabilities. By deploying self-validating GSH trapping assays and FDA-compliant LC-MS/MS workflows, drug development professionals can accurately map the furan-driven toxicity risks and S-oxidation clearance pathways, enabling informed decisions for subsequent structural optimization (e.g., bioisosteric replacement of the furan ring with an oxazole or phenyl group).

References

- "Thiazole: A versatile pharmacophore moiety." Current Trends in Pharmacy and Pharmaceutical Chemistry.[URL: https://www.ctppc.org/]

- Li W, et al. "Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic." Archives of Toxicology (PubMed).[URL: https://pubmed.ncbi.nlm.nih.gov/25854687/]

- Peterson LA. "Mechanisms of Furan-Induced Toxicity and Carcinogenicity." Grantome / NIH Research Portfolio.[URL: https://grantome.com/grant/NIH/R01-CA104967-06]

- U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[URL: https://www.fda.

1H and 13C NMR spectra for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive theoretical analysis and a practical framework for understanding the ¹H and ¹³C NMR spectra of the heterocyclic compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. By dissecting the molecule into its constituent fragments—a furan ring, a thioether linkage, an acetamide backbone, and a thiazole ring—we predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into spectral interpretation and outlining a robust, self-validating protocol for experimental data acquisition.

Introduction: The Structural Significance of a Multifunctional Molecule

The compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide incorporates several privileged scaffolds in medicinal chemistry. The thiazole ring is a core component of many biologically active compounds with a wide range of therapeutic properties.[1] Similarly, the furan moiety is present in numerous natural products and synthetic molecules of pharmaceutical interest.[2] The acetamide and thioether linkages provide conformational flexibility and opportunities for hydrogen bonding, which are critical for molecular recognition and binding to biological targets.

Given the potential for this molecule in drug development, its precise structural confirmation is paramount. NMR spectroscopy provides a direct, non-destructive window into the molecular architecture, revealing the connectivity and chemical environment of every hydrogen and carbon atom. This guide serves to deconstruct the anticipated NMR data, providing a predictive blueprint for researchers synthesizing this compound or its analogs.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic analysis of the NMR spectra, a standardized atom numbering system is essential. The structure of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is presented below, with each unique carbon and hydrogen position assigned a number that will be used throughout this guide.

Caption: Molecular structure of the target compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show distinct signals for each of the seven unique proton environments. The chemical shift of a proton is highly dependent on its local electronic environment, influenced by factors such as proximity to electronegative atoms and unsaturated systems.[3]

| Proton(s) | Atom # | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| Amide NH | H-N | 11.5 - 12.5 | Broad Singlet (br s) | - | The amide proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to resonance with the carbonyl and attachment to the electron-withdrawing thiazole ring. |

| Thiazole H-5 | H-5 | 7.50 - 7.60 | Doublet (d) | J(H5-H4) ≈ 3.5 - 4.0 | Aromatic proton on the thiazole ring, coupled to H-4. |

| Thiazole H-4 | H-4 | 7.10 - 7.20 | Doublet (d) | J(H4-H5) ≈ 3.5 - 4.0 | Aromatic proton on the thiazole ring, coupled to H-5. |

| Furan H-5 | H-13 | 7.35 - 7.45 | Doublet of Doublets (dd) | J(H13-H12) ≈ 1.7-1.9, J(H13-H11) ≈ 0.8 | Located adjacent to the furan oxygen, this proton is the most deshielded of the furan protons.[4] |

| Furan H-3 | H-11 | 6.30 - 6.40 | Doublet of Doublets (dd) | J(H11-H12) ≈ 3.0-3.5, J(H11-H13) ≈ 0.8 | Coupled to both H-12 and H-13. |

| Furan H-4 | H-12 | 6.20 - 6.30 | Doublet of Doublets (dd) | J(H12-H11) ≈ 3.0-3.5, J(H12-H13) ≈ 1.7-1.9 | Coupled to both H-11 and H-13. |

| Methylene S-CH₂ | H-9 | 3.90 - 4.10 | Singlet (s) | - | These protons are adjacent to the sulfur atom and the furan ring. They are not coupled to other protons, appearing as a singlet. |

| Methylene S-CH₂ | H-8 | 3.50 - 3.70 | Singlet (s) | - | These protons are alpha to both a sulfur atom and a carbonyl group, which deshields them. They are not coupled to other protons. |

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.[5]

| Carbon(s) | Atom # | Predicted δ (ppm) | Justification |

| Carbonyl C=O | C7 | 165 - 170 | The carbonyl carbon of an amide typically appears in this highly deshielded region. |

| Thiazole C2 | C2 | 158 - 162 | This carbon is bonded to two nitrogen atoms within the heterocyclic ring, causing a significant downfield shift.[1] |

| Furan C2 | C10 | 150 - 153 | The carbon atom in the furan ring to which the side chain is attached. It is deshielded by the adjacent oxygen and its position in the aromatic system. |

| Furan C5 | C13 | 142 - 144 | The carbon atom adjacent to the furan oxygen, experiencing a strong deshielding effect.[6] |

| Thiazole C4 | C4 | 137 - 140 | Aromatic carbon within the thiazole ring. |

| Thiazole C5 | C5 | 114 - 116 | Aromatic carbon within the thiazole ring. |

| Furan C3 | C11 | 110 - 112 | Aromatic carbon in the furan ring. |

| Furan C4 | C12 | 108 - 110 | Aromatic carbon in the furan ring. |

| Methylene S-CH₂ | C9 | 35 - 40 | Aliphatic carbon attached to a sulfur atom and an aromatic furan ring. |

| Methylene S-CH₂ | C8 | 30 - 35 | Aliphatic carbon positioned between a sulfur atom and a carbonyl group. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology represents a self-validating system for the characterization of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the synthesized and purified compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons like the amide N-H.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical.

-

Collect a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum to simplify the data, resulting in a single peak for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Reference the spectra by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

-

Identify the chemical shift (δ), multiplicity, and coupling constants (J) for all signals and compare them against the predicted values.

-

Conclusion

This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, grounded in established spectroscopic principles and data from analogous structures. The predicted chemical shifts, multiplicities, and structural assignments offer a robust reference for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocol ensures the acquisition of high-fidelity data, enabling confident structural verification. By combining predictive analysis with rigorous experimental methodology, NMR spectroscopy stands as the definitive tool for elucidating the chemical identity of novel molecular entities in the scientific discovery pipeline.

References

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]

-

Patel, H., Sharma, T., & Shaikh, M. (2022). Synthesis of a new series of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methyl acetamide. Journal of Pharmaceutical Negative Results, 13(3), 50-57. [Link]

-

PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NextSDS. (n.d.). 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. Retrieved from [Link]

-

Reich, H. J. (2020). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2-((Furan-2-ylMethyl)thio)acetaMide CAS 86251-28-7. Retrieved from [Link]

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1516. [Link]

-

Li, S., & Yuan, S. (2005). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. MATCH Communications in Mathematical and in Computer Chemistry, 54, 469-482. [Link]

-

Scent.vn. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole CAS# 176981-11-6. Retrieved from [Link]

-

Al-Majidi, S. M. H., & Al-Amery, K. H. A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Molecules, 27(6), 1937. [Link]

-

ChemSrc. (n.d.). N-[(furan-2-yl)methyl]-2-(naphthalen-2-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Parmar, T. H., Sangani, C. B., Parmar, N. D., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

-

NIST. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). N-((furan-2-yl)methyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Guda, R., et al. (2024). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2024(1), M1838. [Link]

-

PubChem. (n.d.). 2-Methylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1434-1443. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Reductive Amination of Carbonyl Compounds by a Well-Defined Manganese Pincer Complex. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

PubChem. (n.d.). 2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

IIT Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Chaban, T., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. International Journal of Chemical and Molecular Engineering, 16(5), 183-188. [Link]

-

Hosny, W. S., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 22. [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(2), M1993. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 394-405. [Link]

-

Torres, E., et al. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide. RSC Advances, 14(1), 1-15. [Link]

Sources

Target Deconvolution of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide: A Comprehensive Chemoproteomic Guide

Executive Summary

The identification of cellular targets for hit compounds is a critical bottleneck in phenotypic drug discovery. The molecule 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (hereafter referred to as FMT-TA ) represents a highly functionalized chemotype featuring an electron-rich furan ring, a flexible thioether linkage, and a thiazole-acetamide moiety. While this scaffold exhibits promising bioactivity in various screening libraries, its precise molecular targets often remain elusive.

This whitepaper provides an authoritative, step-by-step methodological framework for deconvoluting the protein targets of FMT-TA. To mitigate the risks of false positives and affinity loss, we employ a dual-pronged chemoproteomic strategy: Thermal Proteome Profiling (TPP) for label-free target identification, and Photoaffinity Labeling-Activity Based Protein Profiling (PAL-ABPP) for covalent target capture.

Structural Rationale & Probe Design

Before executing any wet-lab protocols, one must understand the causality behind probe design. FMT-TA is a relatively low-molecular-weight compound. Traditional affinity chromatography (pull-down assays) requires attaching a bulky biotin tag directly to the molecule, which often abolishes binding affinity due to steric hindrance. Furthermore, if FMT-TA binds its target with moderate affinity ( Kd in the micromolar range), the complex will likely dissociate during the stringent washing steps required for mass spectrometry (MS) sample preparation.

To overcome this, we design a Photoaffinity (PAL) Probe .

-

Photocrosslinker: A minimal aliphatic diazirine is incorporated. Upon UV irradiation (365 nm), the diazirine extrudes nitrogen gas to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds on the target protein, creating an irreversible covalent linkage[1].

-

Bioorthogonal Handle: A terminal alkyne is added to enable subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry") with an azide-functionalized biotin reporter.

Design Causality: The alkyne and diazirine should be appended to the furan ring of FMT-TA, as the thiazole-acetamide is a classical hydrogen-bond donor/acceptor motif that is likely buried deep within the target protein's binding pocket.

Fig 1. Dual-pronged chemoproteomic strategy for FMT-TA target deconvolution.

Label-Free Target Identification: Thermal Proteome Profiling (TPP)

If modifying FMT-TA abolishes its activity entirely, label-free methods become mandatory. TPP is based on the biophysical principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand[2]. By combining the Cellular Thermal Shift Assay (CETSA) with multiplexed Isobaric Tandem Mass Tags (TMT), we can monitor the melting curves of over 7,000 proteins simultaneously.

Causality of the TPP Workflow

We utilize a Temperature Range (TPP-TR) approach. Cells are treated with FMT-TA and then aliquoted into a PCR thermocycler. Each aliquot is heated to a different temperature (e.g., 37°C to 67°C). As proteins denature and aggregate, they are removed via ultracentrifugation. The remaining soluble fraction is digested and labeled with TMT reagents. The MS readout quantifies the soluble abundance of each protein at each temperature, generating a melting curve. A significant shift in the melting temperature ( Tm ) between vehicle-treated and FMT-TA-treated samples indicates target engagement[3].

Step-by-Step TPP Protocol

-

Cell Culture & Treatment: Culture 10 biological replicates of the target cell line. Treat 5 replicates with 10 µM FMT-TA and 5 with DMSO (vehicle) for 1 hour at 37°C.

-

Thermal Aliquoting: Resuspend cells in PBS supplemented with protease inhibitors. Divide each biological replicate into 10 PCR tubes (100 µL each).

-

Heating: Subject the 10 tubes to a temperature gradient (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, and 64°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

-

Lysis & Ultracentrifugation: Lyse cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet aggregated proteins.

-

Digestion & TMT Labeling: Extract the soluble supernatant. Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight. Label the 10 temperature points of each replicate with a TMT-10plex kit.

-

LC-MS/MS Analysis: Pool the TMT-labeled samples, fractionate via basic pH reversed-phase chromatography, and analyze on an Orbitrap mass spectrometer.

Covalent Capture: Photoaffinity Labeling (PAL-ABPP)

While TPP is powerful, it favors highly abundant proteins and requires a relatively high target affinity to induce a detectable thermal shift. PAL-ABPP complements TPP by covalently trapping weak or transient interactions directly in live cells[4].

The Self-Validating System: Competition Controls

A critical vulnerability in PAL-ABPP is non-specific photocrosslinking. To ensure scientific integrity, every PAL experiment must be a self-validating system incorporating a competition control .

-

Sample A: Treated with PAL-Probe alone.

-

Sample B: Pre-treated with a 10-fold excess of unmodified FMT-TA, followed by the PAL-Probe.

-

Logic: Genuine targets will show significantly reduced enrichment in Sample B because the unmodified FMT-TA outcompetes the probe for the binding site.

Step-by-Step PAL-ABPP Protocol

-

In Situ Labeling: Incubate live cells with 5 µM FMT-TA-PAL probe for 2 hours. For the competition arm, pre-incubate with 50 µM unmodified FMT-TA for 30 minutes prior.

-

UV Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate cells on ice with 365 nm UV light (100 W) for 10 minutes to activate the diazirine.

-

Lysis & Click Chemistry: Lyse cells in 1% SDS buffer. Perform CuAAC by adding 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4 . React for 1 hour at room temperature.

-

Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove excess unreacted biotin-azide.

-

Streptavidin Enrichment: Resuspend the protein pellet in 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea, and PBS) to remove non-covalently bound proteins.

-

On-Bead Digestion & MS: Perform on-bead tryptic digestion. Analyze the released peptides via label-free quantitative (LFQ) LC-MS/MS.

Fig 2. Step-by-step Photoaffinity Labeling (PAL) and enrichment workflow.

Data Presentation & Comparative Analysis

To streamline the decision-making process for drug development professionals, the operational metrics and data outputs of both methodologies are summarized below.

Table 1: Comparative Metrics for FMT-TA Target Deconvolution Strategies

| Metric | Thermal Proteome Profiling (TPP) | Photoaffinity Labeling (PAL-ABPP) |

| Probe Modification | None required (uses unmodified FMT-TA) | Requires synthesis of diazirine/alkyne probe |

| Binding Affinity Req. | High (typically Kd < 1 µM) | Low to Moderate (covalent trapping) |

| Proteome Coverage | ~7,000 - 9,000 proteins | Limited to crosslinked interactome |

| Binding Site Info | No (measures global stability) | Yes (via identification of crosslinked peptides) |

| False Positive Rate | Low (thermodynamic readout) | Moderate (mitigated by competition controls) |

| Primary MS Readout | TMT Reporter Ion Intensities ( ΔTm ) | Label-Free Quantification (LFQ Intensity Ratio) |

Downstream Validation

Once a consensus target is identified by both TPP and PAL-ABPP, orthogonal validation is required to confirm that the interaction drives the phenotypic response.

-

Biophysical Validation: Express the recombinant target protein and measure the binding kinetics ( Kon , Koff , Kd ) of FMT-TA using Surface Plasmon Resonance (SPR).

-

Genetic Validation: Utilize CRISPR-Cas9 to knock out the putative target in the assay cell line. If the target is responsible for FMT-TA's bioactivity, the knockout cells should exhibit resistance to the compound's phenotypic effects.

References

-

Gao, J., Mfuh, A., Amako, Y., & Woo, C. M. (2018). Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs. Journal of the American Chemical Society. 1

-

European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. 4

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. 2

-

Thermo Fisher Scientific. (2015). Thermal Proteome Profiling and Cancer Drugs. 3

Sources

Application Note: Step-by-Step Synthesis Protocol for 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

Introduction & Mechanistic Rationale

This application note details a robust, two-step synthetic methodology for the preparation of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. This scaffold integrates a thiazole ring, an acetamide linker, and a furfuryl thioether moiety—structural motifs frequently leveraged in drug discovery for their diverse pharmacological profiles, including antimicrobial and antiproliferative activities[1].

As a self-validating system, the synthesis is designed to ensure high regioselectivity, atom economy, and straightforward analytical tracking:

-

Step 1 (N-Acylation): 2-Aminothiazole is reacted with chloroacetyl chloride. The causality of this step relies on the differential electrophilicity of chloroacetyl chloride. The hard nucleophilic exocyclic amine of the thiazole preferentially attacks the highly electrophilic acyl chloride carbon rather than the alpha-carbon, forming the amide bond exclusively[2].

-

Step 2 (Thioetherification): The resulting alpha-chloroacetamide intermediate undergoes an SN₂ displacement with furan-2-ylmethanethiol (furfuryl mercaptan). The adjacent carbonyl group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, activating it for nucleophilic attack. A mild base generates the highly nucleophilic thiolate anion, ensuring rapid and complete conversion[3].

Synthetic Workflow Visualization

Two-step synthetic workflow for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to execute this protocol successfully.

| Reaction Step | Reactants | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield |

| 1. N-Acylation | 2-Aminothiazole (1.0 eq), Chloroacetyl chloride (1.1 eq) | Triethylamine (Et₃N) (1.2 eq) | Anhydrous DCM | 0°C → RT, 4–6 h | 75–85% |

| 2. Thioetherification | 2-Chloro-N-(thiazol-2-yl)acetamide (1.0 eq), Furfuryl mercaptan (1.1 eq) | K₂CO₃ (1.5 eq), KI (0.1 eq, cat.) | Anhydrous Acetone | Reflux, 6–8 h | 70–80% |

Experimental Protocols

Part 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide

Objective: Regioselective formation of the alpha-chloroacetamide intermediate.

Materials & Equipment:

-

2-Aminothiazole (10.0 mmol, 1.00 g)

-

Chloroacetyl chloride (11.0 mmol, 0.88 mL)

-

Triethylamine (Et₃N) (12.0 mmol, 1.67 mL)

-

Anhydrous Dichloromethane (DCM) (30 mL)

-

250 mL round-bottom flask, dropping funnel, ice bath, magnetic stirrer.

Step-by-Step Procedure:

-

Preparation: Flame-dry the round-bottom flask and purge with inert gas (N₂ or Argon). Add 2-aminothiazole (1.00 g) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.

-

Base Addition: Add Et₃N (1.67 mL) to the solution.

-

Expert Insight: Et₃N acts as an essential acid scavenger. Without it, the generated HCl byproduct would protonate the unreacted 2-aminothiazole, deactivating the nucleophile and stalling the reaction at 50% conversion[2].

-

-

Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C.

-

Electrophile Addition: Dissolve chloroacetyl chloride (0.88 mL) in 10 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

Expert Insight: Dropwise addition at 0°C prevents the exothermic reaction from causing localized heating, which can lead to off-target di-acylation or compound degradation[4].

-

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the 2-aminothiazole spot disappears.

-

Workup: Quench the reaction with 20 mL of cold distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 5% NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure intermediate as an off-white solid.

Part 2: Synthesis of 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

Objective: SN₂ displacement of the alpha-chloride by the furfuryl thiolate.

Materials & Equipment:

-

2-Chloro-N-(thiazol-2-yl)acetamide (5.0 mmol, 0.88 g)

-

Furan-2-ylmethanethiol (Furfuryl mercaptan) (5.5 mmol, 0.55 mL)

-

Anhydrous Potassium Carbonate (K₂CO₃) (7.5 mmol, 1.04 g)

-

Potassium Iodide (KI) (0.5 mmol, 0.08 g)

-

Anhydrous Acetone (25 mL)

-

100 mL round-bottom flask, reflux condenser, heating mantle.

Step-by-Step Procedure:

-

Preparation: In a clean 100 mL round-bottom flask, suspend 2-chloro-N-(thiazol-2-yl)acetamide (0.88 g) in anhydrous acetone (25 mL).

-

Thiolate Generation: Add anhydrous K₂CO₃ (1.04 g) and furfuryl mercaptan (0.55 mL) to the suspension.

-

Expert Insight: K₂CO₃ is a mild, heterogeneous base ideal for deprotonating the thiol (pKa ~10) to form the active nucleophile without hydrolyzing the sensitive amide bond[3].

-

-

Catalyst Addition (Self-Validating Step): Add a catalytic amount of KI (0.08 g).

-

Expert Insight: This employs the Finkelstein reaction principle. The iodide ion displaces the chloride to form an alpha-iodoacetamide intermediate in situ. Because iodide is a vastly superior leaving group compared to chloride, this dramatically accelerates the subsequent attack by the thiolate, ensuring high yields and shorter reaction times[1].

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 6–8 hours with vigorous stirring.

-

Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 2:1).

-

Workup: Once complete, cool the mixture to room temperature and filter off the inorganic salts (KCl, K₂CO₃). Wash the filter cake with a small amount of cold acetone.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and evaporate.

-

Purification: Purify the crude product via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) or recrystallize from an ethanol/water mixture to afford the target compound.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, the following ¹H NMR (400 MHz, DMSO-d₆) signals should be observed:

-

Amide NH: ~12.0 - 12.5 ppm (singlet, 1H, broad due to exchange).

-

Thiazole Protons: ~7.4 - 7.5 ppm (doublet, 1H) and ~7.2 - 7.3 ppm (doublet, 1H).

-

Furan Protons: ~7.5 ppm (m, 1H, position 5), ~6.4 ppm (m, 1H, position 4), ~6.2 ppm (m, 1H, position 3).

-

Methylene (S-CH₂-Furan): ~3.8 - 3.9 ppm (singlet, 2H).

-

Methylene (CO-CH₂-S): ~3.4 - 3.5 ppm (singlet, 2H).

Sources

Application Note: Molecular Docking Protocols for 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide Ligands

Executive Summary

The rational design of multi-target directed ligands often relies on hybridizing privileged scaffolds. The molecule 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide represents a highly versatile pharmacophore, combining the electron-rich furan ring, a flexible thioether linkage, an acetamide hydrogen-bonding hub, and a thiazole ring. Recent literature highlights the efficacy of furan-thiazole-acetamide hybrids against neuroinflammatory targets like HMGB1 [[1]]([Link]) and antimicrobial targets such as DNA Gyrase B . This application note provides a rigorous, self-validating computational protocol for evaluating this specific ligand class through molecular docking.

Pharmacophore Logic & Target Rationale

To accurately parameterize a docking simulation, one must first understand the physicochemical contributions of each moiety within the ligand:

-

Furan Ring: Acts primarily as a hydrophobic shield but contains an oxygen atom capable of acting as a weak hydrogen-bond acceptor.

-

Thioether (-S-) Linker: The sulfur atom has a larger van der Waals radius (1.80 Å) compared to an ether oxygen (1.52 Å). This increases the bond length and alters the dihedral angle preferences, granting the molecule significant conformational flexibility to navigate deep, narrow binding pockets.

-

Acetamide (-NH-C=O-) Core: A rigid, planar linker. The trans-amide conformation is thermodynamically favored. It serves as a critical bidirectional interaction hub: the NH acts as a strong hydrogen-bond donor, while the carbonyl oxygen acts as an acceptor.

-

Thiazole Ring: A well-established heterocyclic scaffold in FDA-approved drugs. It participates in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) and its nitrogen atom acts as a hydrogen-bond acceptor.

Logical relationship of pharmacophoric features in the target ligand.

Mechanistic Causality in Docking Design

A successful docking study is not merely a sequence of software commands; it is a hypothesis-driven simulation. The experimental choices for this ligand are dictated by its chemical nature:

-

Protonation State Assignment: The thiazole nitrogen is a weak base (pKa ~2.5). At a physiological pH of 7.4, it remains unprotonated. Forcing a protonated state during ligand preparation will falsely disrupt its ability to act as a hydrogen bond acceptor, leading to inaccurate binding poses.

-

Conformational Sampling: Because the thioether linkage introduces a high degree of rotational freedom, the docking algorithm must be parameterized to perform an exhaustive search. Standard fast-docking protocols will likely trap this ligand in local energy minima.

-

Water Displacement: In targets like DNA Gyrase B, bridging water molecules often mediate interactions between the ligand and the ATP-binding pocket . The protocol must explicitly evaluate whether to retain crystallographic waters based on their B-factors and hydrogen-bonding networks.

Experimental Workflow

Experimental workflow for molecular docking of thiazole-acetamide-furan derivatives.

Self-Validating Experimental Protocol

This step-by-step methodology ensures a trustworthy, reproducible docking environment using standard suites (e.g., AutoDock Vina or Schrödinger Glide).

Phase 1: Ligand Preparation

-

Structure Generation: Draw the 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide structure using a 2D sketcher and convert it to a 3D conformer.

-

State Assignment: Use tools like Epik or OpenBabel to generate tautomers and protonation states at pH 7.4 ± 0.2. Ensure the thiazole nitrogen is neutral.

-

Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy. Causality: This resolves steric clashes between the furan and thiazole rings that may occur during initial 3D conversion, preventing the docking algorithm from rejecting valid poses due to artificially high internal energy.

Phase 2: Target Protein Preparation

-

Structure Retrieval: Download the target PDB file (e.g., HMGB1 Box A [PDB: 4QR9] or DNA Gyrase B).

-

Crystallographic Cleanup: Remove alternating conformations, non-essential ions, and solvent molecules. Retain bridging waters only if they coordinate directly with the native ligand and have a B-factor < 40 Ų.

-

Hydrogen Network Optimization: Add polar hydrogens and assign partial charges (e.g., Gasteiger or AMBER). Causality: Crystal structures lack hydrogen atoms. Because the acetamide group relies heavily on directional hydrogen bonding, incorrect assignment of target histidine/aspartate protonation states will completely invalidate the docking score.

Phase 3: Grid Box Definition & Validation (The Self-Validating Step)

-

Grid Centering: Center the grid box on the co-crystallized native ligand. Ensure the dimensions (e.g., 20 Å × 20 Å × 20 Å) are large enough to accommodate the extended conformation of the furan-thioether-thiazole chain.

-

Protocol Validation: Re-dock the native ligand into the generated grid.

-